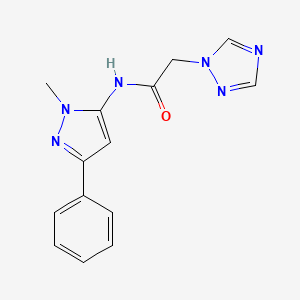![molecular formula C18H20IN3OS B5036138 4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as IBRUTINIB, and it is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cells that play a critical role in the immune system.
Wirkmechanismus
IBRUTINIB exerts its effects by irreversibly binding to BTK, which is an enzyme that plays a crucial role in the activation of B cells. BTK is involved in the signaling pathways that lead to the activation of B cells, which are responsible for producing antibodies and mounting an immune response against pathogens. By inhibiting BTK, IBRUTINIB prevents the activation of B cells and reduces the production of antibodies. This mechanism of action makes IBRUTINIB a potent immunosuppressive agent that can be used to treat autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
IBRUTINIB has been shown to have a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, IBRUTINIB has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the tumor microenvironment. IBRUTINIB has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
IBRUTINIB has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. IBRUTINIB is also available in a highly pure form, which makes it easy to use in lab experiments. However, IBRUTINIB has some limitations for lab experiments. It is a highly reactive compound that can react with other molecules in the cell, which can lead to off-target effects. IBRUTINIB also has a short half-life, which means that it needs to be administered frequently in order to maintain its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of IBRUTINIB. One area of research is the development of new formulations of IBRUTINIB that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for IBRUTINIB, which can expand its applications beyond its current indications. Finally, the study of the combination of IBRUTINIB with other drugs is an area of research that has the potential to improve the efficacy of IBRUTINIB and reduce its side effects.
Synthesemethoden
The synthesis of IBRUTINIB involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with tert-butyl isocyanide to form the tert-butyl carbamate derivative. The tert-butyl carbamate derivative is then reacted with thionyl chloride to form the corresponding isothiocyanate. Finally, the isothiocyanate is reacted with 4-aminobenzamide to form IBRUTINIB.
Wissenschaftliche Forschungsanwendungen
IBRUTINIB has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. IBRUTINIB has been approved by the FDA for the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia. In addition, IBRUTINIB is also being investigated for its potential applications in the treatment of other types of cancer, such as multiple myeloma, solid tumors, and acute lymphoblastic leukemia.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3OS/c1-11-14(19)9-10-15(20-11)21-17(24)22-16(23)12-5-7-13(8-6-12)18(2,3)4/h5-10H,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSIAFQKIPRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

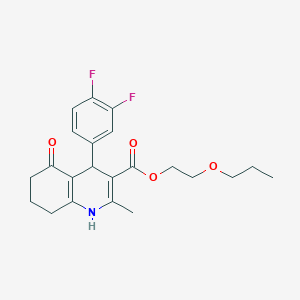
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
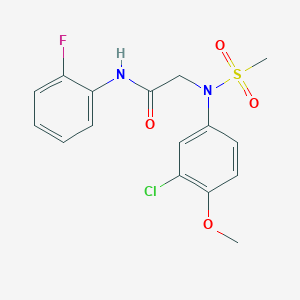
![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
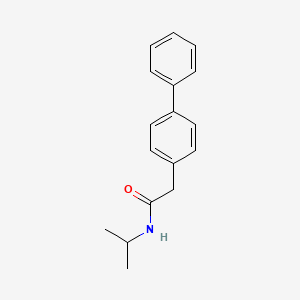
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
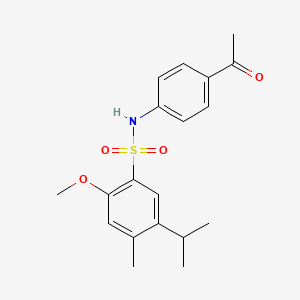
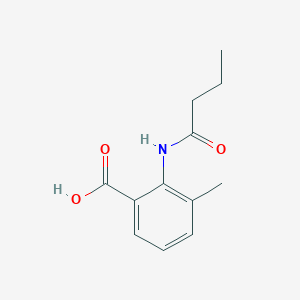
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)
